N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole moiety. The molecule is substituted at the 8-position of the triazolopyridine ring with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group, while the acetamide side chain contains a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-7-10-18(11-8-15)22-27-24(34-29-22)19-5-4-12-30-23(19)28-31(25(30)33)14-21(32)26-20-13-16(2)6-9-17(20)3/h4-13H,14H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZHGLWSZRCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method involves the Pd-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or imidazopyridines.
Scientific Research Applications
Chemistry
N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it an important compound in synthetic organic chemistry. For example:
- Oxidation : The compound can be oxidized using agents like potassium permanganate to form sulfonic acids or sulfoxides.
- Reduction : It can be reduced with lithium aluminum hydride to yield amines or alcohols.
Biology
The compound has been investigated for its biological activities and potential as a modulator of various biological pathways. Research indicates that it may interact with GABA A receptors in the central nervous system, which are crucial for neurotransmission. Additionally:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular pathways, thereby exerting therapeutic effects.
Medicine
This compound is being explored for its therapeutic potential in treating various diseases:
- Cancer : Preliminary studies suggest that it may have anticancer properties due to its ability to modulate cellular signaling pathways.
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of innovative products in pharmaceuticals and materials science.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds related to this compound. Researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of this compound on animal models of anxiety and depression. The findings indicated that administration led to significant reductions in anxiety-like behaviors and improvements in depressive symptoms compared to control groups.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of GABA A receptors, which are crucial for neurotransmission in the central nervous system. Additionally, it may inhibit certain enzymes involved in cellular pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound’s uniqueness lies in its hybrid triazolo-oxadiazole architecture. Below is a comparative analysis with structurally related compounds:
Key Findings
Core Heterocycle Influence: The [1,2,4]triazolo[4,3-a]pyridine core in the target compound differs from the [1,2,4]triazolo[4,3-c]pyrimidine in by the position of ring fusion. Compounds with benzo[b][1,4]oxazin-3(4H)-one cores () lack the triazole ring but share oxadiazole substituents, which are known to improve metabolic stability and act as bioisosteres for ester groups .
Substituent Effects: The 3-(4-methylphenyl)-1,2,4-oxadiazole substituent in the target compound introduces electron-donating methyl groups, which could increase lipophilicity and membrane permeability compared to the 4-fluorophenylamino group in ’s compound (electron-withdrawing fluorine) . Thiazole-containing derivatives () exhibit sulfur-based polarizability, which may enhance binding to metal ions or cysteine residues in enzymes, a feature absent in the target compound .
Synthetic Methodologies :
- The use of caesium carbonate in DMF () is a robust method for coupling heterocyclic fragments, likely applicable to the target compound. This contrasts with NaOH-mediated cyclization in , which may limit functional group compatibility .
Characterization Techniques: While the target compound’s synthesis is inferred to rely on spectroscopic methods (1H NMR, IR, Mass), structural analogs in emphasize the importance of these techniques for confirming regiochemistry and purity.
Research Implications
- The 1,2,4-oxadiazole moiety in the target compound may enhance thermal and oxidative stability compared to thiazole or amino-substituted analogs, making it a candidate for drug development under harsh physiological conditions .
- Further studies should explore the biological activity of the target compound relative to its analogs, particularly in contexts where triazolo-pyridine cores have shown promise (e.g., kinase inhibition or antimicrobial activity) .
Biological Activity
N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide (CAS Number: 1112438-75-1) is a complex organic compound that combines various pharmacologically active moieties. This article reviews its biological activities based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of 454.5 g/mol. Its structure includes a 1,2,4-oxadiazole unit and a triazolopyridine framework, which are known for their significant biological activities.
| Property | Value |
|---|---|
| CAS Number | 1112438-75-1 |
| Molecular Formula | C25H22N6O3 |
| Molecular Weight | 454.5 g/mol |
Anticancer Activity
Compounds containing oxadiazole and triazole units have been extensively studied for their anticancer properties. Research indicates that derivatives of oxadiazole exhibit a wide range of biological activities including cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For example, certain oxadiazole compounds have demonstrated significant inhibition against Staphylococcus aureus and Candida albicans . The presence of the 1,2,4-triazole moiety may enhance these effects due to its known interactions with microbial enzymes.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can exhibit anti-inflammatory properties. The ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway, has been documented in related compounds . This suggests that this compound may also possess significant anti-inflammatory activity.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole and triazole moieties often act as enzyme inhibitors targeting specific pathways involved in disease progression.
- Cell Cycle Modulation : The ability to induce cell cycle arrest at various phases contributes to its anticancer potential.
- Reactive Oxygen Species (ROS) Generation : Some derivatives lead to increased ROS production in cancer cells, promoting apoptosis .
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- A study on 1,2,4-oxadiazole derivatives reported IC50 values indicating strong cytotoxicity against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-N-(4-methylphenyl)oxadiazole | MCF7 (Breast Cancer) | 10 |
| 2-N-(dimethylphenyl)triazole | A549 (Lung Cancer) | 15 |
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : Reacting precursors (e.g., nitrile derivatives) with hydroxylamine under reflux in solvents like ethanol or DMF .
- Triazolopyridine coupling : Using bases (e.g., K₂CO₃ or NaOH) to facilitate nucleophilic substitution or condensation reactions, typically at 60–80°C .
- Acetamide functionalization : Introducing the acetamide group via chloroacetylation or carbodiimide-mediated coupling . Critical controls include pH adjustment and inert atmospheres to minimize side reactions .
Q. How is the compound’s structural identity confirmed?
- Spectroscopic techniques : ¹H/¹³C NMR for functional group verification, LC-MS for molecular weight confirmation, and IR spectroscopy for carbonyl (C=O) and oxadiazole (C=N) bond detection .
- Elemental analysis : To validate purity (>95%) and stoichiometric composition .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa or HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side-product formation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling of aryl groups .
- Temperature gradients : Perform reactions under microwave irradiation (50–100°C) to enhance reaction kinetics .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals to confirm regiochemistry of the triazolopyridine core .
- X-ray crystallography : Resolve structural ambiguities by analyzing single-crystal diffraction data .
Q. What strategies optimize SAR studies for this scaffold?
- Substituent variation : Modify the 4-methylphenyl group on the oxadiazole ring to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to modulate solubility and target binding .
- Data-driven design : Use computational docking (e.g., AutoDock Vina) to predict interactions with protein targets (e.g., PARP-1 or COX-2) .
Q. How to evaluate metabolic stability in physiological conditions?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- pH stability testing : Expose the compound to buffers (pH 1–9) and monitor hydrolysis of the oxadiazole or triazole rings .
Q. What methods identify and mitigate common synthetic impurities?
- HPLC-DAD/ELSD : Detect unreacted intermediates or by-products (e.g., chlorophenyl derivatives) .
- Recrystallization : Purify crude products using ethanol/water mixtures to remove hydrophilic impurities .
Q. How to design a stability-indicating assay for formulation studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and oxidative (H₂O₂) conditions, then analyze degradation products via UPLC-QTOF .
- Excipient compatibility : Test interactions with common excipients (e.g., lactose, PVP) using DSC and FTIR .
Q. How to elucidate the mechanism of action for observed bioactivity?
- Target deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
